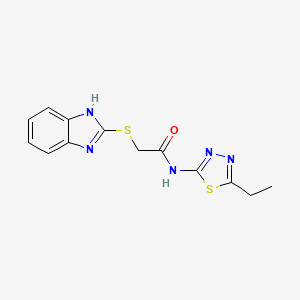
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5OS2 and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of benzimidazole and thiadiazole, which are known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in the context of anticancer activity.
Synthesis
The synthesis of this compound involves the reaction of benzimidazole derivatives with thiadiazole moieties. The process typically includes the following steps:
- Formation of the benzimidazole ring.
- Introduction of the thiadiazole group via nucleophilic substitution.
- Acetylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and benzimidazole structures. A notable study evaluated a series of thiadiazole derivatives, including our compound of interest, against various cancer cell lines:
| Compound | Cell Line | IC50 (mmol/L) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 0.084 ± 0.020 | Effective against breast cancer |
| This compound | A549 | 0.034 ± 0.008 | Effective against lung cancer |
The compound demonstrated significant cytotoxicity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines when compared to standard chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of key enzymes related to tumor growth.
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Thiadiazole derivatives have been shown to inhibit various molecular targets such as epidermal growth factor receptor (EGFR) and aromatase, contributing to their antitumor activity .
Case Studies
In a comprehensive evaluation involving multiple derivatives:
- Compound Evaluation : Various compounds were synthesized and tested for their biological activity.
- Cell Line Testing : The most promising candidates were screened against both cancerous and non-cancerous cell lines to assess selectivity.
- Results Summary : Compounds with lower IC50 values were prioritized for further development due to their higher potency against tumor cells while exhibiting lower toxicity towards normal cells.
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-2-11-17-18-13(21-11)16-10(19)7-20-12-14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUOSXBVPBMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













